Acetone-d6 (DNPH Derivative)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

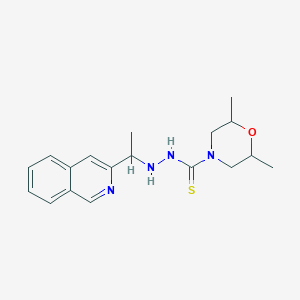

Acetone-d6 (DNPH Derivative) is a deuterated form of acetone that has been derivatized with 2,4-dinitrophenylhydrazine (DNPH). This compound is used primarily in analytical chemistry for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. The deuterium labeling allows for more precise and accurate measurements in various spectroscopic techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Acetone-d6 (DNPH Derivative) involves the reaction of deuterated acetone (acetone-d6) with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions, where the DNPH reacts with the carbonyl group of acetone-d6 to form a hydrazone derivative. The reaction can be represented as follows:

Acetone-d6+DNPH→Acetone-d6 (DNPH Derivative)+H2O

Industrial Production Methods

In an industrial setting, the production of Acetone-d6 (DNPH Derivative) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Acetone-d6 (DNPH Derivative) primarily undergoes addition-elimination reactions. The DNPH group reacts with carbonyl compounds to form hydrazone derivatives, which are stable and can be easily analyzed.

Common Reagents and Conditions

The common reagents used in the reactions involving Acetone-d6 (DNPH Derivative) include acids (such as hydrochloric acid) to catalyze the reaction and solvents like acetonitrile or methanol to dissolve the reactants. The reaction conditions typically involve room temperature and atmospheric pressure.

Major Products

The major product formed from the reaction of Acetone-d6 (DNPH Derivative) with carbonyl compounds is the corresponding hydrazone derivative. This product is stable and can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Applications De Recherche Scientifique

Acetone-d6 (DNPH Derivative) has a wide range of applications in scientific research, including:

Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in environmental samples, such as air and water.

Environmental Monitoring: Employed in the analysis of air pollutants, including aldehydes and ketones, which are significant air pollutants.

Biological Studies: Utilized in the study of metabolic pathways involving carbonyl compounds and their role in various biological processes.

Industrial Applications: Applied in the quality control of products in industries such as plastics, resins, and rubber, where carbonyl compounds are used as intermediates.

Mécanisme D'action

The mechanism of action of Acetone-d6 (DNPH Derivative) involves the formation of a hydrazone derivative through a nucleophilic addition-elimination reaction. The DNPH group adds to the carbonyl group of the target compound, forming an intermediate, which then eliminates a molecule of water to form the stable hydrazone derivative . This reaction is highly specific and allows for the accurate detection and quantification of carbonyl compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetone (DNPH Derivative): The non-deuterated form of the compound, used for similar analytical purposes.

Formaldehyde (DNPH Derivative): Used for the detection of formaldehyde in various samples.

Acetaldehyde (DNPH Derivative): Employed in the analysis of acetaldehyde in environmental and industrial samples.

Uniqueness

The uniqueness of Acetone-d6 (DNPH Derivative) lies in its deuterium labeling, which provides enhanced precision and accuracy in spectroscopic analyses. This makes it particularly valuable in research applications where precise quantification of carbonyl compounds is required.

Propriétés

Numéro CAS |

92350-12-4 |

|---|---|

Formule moléculaire |

C3D6O |

Synonymes |

ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.